Hydroxyethyl cellulose

Vue d'ensemble

Description

Hydroxyethyl cellulose is a non-ionic, water-soluble polymer derived from cellulose. It is widely used as a gelling and thickening agent in various industries, including cosmetics, pharmaceuticals, and household products. The compound is known for its excellent water retention, emulsifying, and stabilizing properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroxyethyl cellulose is synthesized by reacting cellulose with sodium hydroxide to form alkali cellulose. This is followed by the addition of ethylene oxide, which reacts with the hydroxyl groups on the cellulose to form hydroxyethyl groups. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure efficient etherification .

Industrial Production Methods:

Alkalization: Cellulose is treated with sodium hydroxide to form alkali cellulose.

Etherification: Ethylene oxide is added to the alkali cellulose under controlled conditions to introduce hydroxyethyl groups.

Neutralization: The reaction mixture is neutralized with an acid to achieve the desired pH.

Purification: The product is washed with isopropanol and dried to obtain this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxyethyl cellulose primarily undergoes substitution reactions due to the presence of hydroxyl groups. These reactions include:

Etherification: Reaction with ethylene oxide to form hydroxyethyl groups.

Esterification: Reaction with acids to form esters.

Common Reagents and Conditions:

Ethylene oxide: Used in etherification reactions.

Acids (e.g., acetic acid): Used in esterification reactions.

Major Products:

This compound: Formed from the etherification of cellulose.

Cellulose esters: Formed from the esterification of this compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Wound Dressings

HEC has been developed into hydrogel membranes for wound dressing applications. A study demonstrated that HEC-based hydrogels exhibited significant anti-inflammatory and antibacterial properties, making them effective for treating wounds. The membranes were crosslinked with citric acid and showed promising results in suppressing wound complications and promoting healing in vitro .

Drug Delivery Systems

HEC is utilized in drug delivery systems due to its biocompatibility and ability to form gels. It serves as a matrix for controlled release formulations, where it helps to modulate the release rate of active pharmaceutical ingredients, enhancing therapeutic efficacy while minimizing side effects.

Food Packaging

HEC is increasingly used in food packaging due to its film-forming ability and biodegradability. Recent developments have led to the creation of composite films made from HEC, polyvinyl alcohol (PVA), and ε-polylysine (ε-PL). These films demonstrated excellent mechanical strength, UV protection, and antibacterial properties, making them suitable alternatives to conventional plastic packaging .

| Property | HEC/PVA/ε-PL Composite Film |

|---|---|

| Tensile Strength | 95.9 ± 4.1 MPa |

| Elongation at Break | 148.8 ± 2.6% |

| UV-A Blocking Percentage | 98.35% |

| UV-B Blocking Percentage | 99.99% |

Cosmetic Applications

In cosmetics, HEC serves as a thickening agent and stabilizer in various formulations, including lotions, creams, and gels. Its ability to retain moisture enhances the texture and feel of cosmetic products while providing a smooth application.

Textile Industry

HEC is employed in the textile industry for thickening dyes and finishing processes. It enhances the viscosity of dye baths, allowing for better penetration of dyes into fabrics and improving the overall quality of textile products .

Oil and Gas Industry

In the oil and gas sector, HEC is used as a non-ionic surfactant in drilling fluids. Its ability to increase viscosity helps improve the efficiency of drilling operations by stabilizing suspensions and reducing fluid loss .

Biomedical Engineering

HEC's biocompatibility makes it suitable for various biomedical applications, including tissue engineering scaffolds and drug delivery systems. Research indicates that HEC can be modified to enhance its properties for specific biomedical uses, such as developing smart hydrogels that respond to environmental stimuli .

Case Studies

- Wound Healing Efficacy : In a study involving human dermal fibroblast cell lines, HEC hydrogel membranes showed superior wound healing activity compared to traditional dressings, highlighting their potential in clinical applications .

- Food Safety : The development of HEC-based composite films demonstrated an extension of shelf life for perishable goods like green grapes by providing effective barriers against UV light and microbial contamination .

- Oil Recovery : Research on HEC's application in oil recovery processes indicated improved performance in enhancing oil viscosity, thus facilitating better extraction rates during drilling operations .

Mécanisme D'action

Hydroxyethyl cellulose exerts its effects through hydrogen bonding with water molecules, forming a gel-like structure that retains water and increases viscosity. This property makes it an effective thickening and stabilizing agent. In drug delivery systems, this compound acts as a carrier, forming a viscous gel that facilitates the diffusion of drugs across biological membranes .

Comparaison Avec Des Composés Similaires

Methyl cellulose: Another cellulose derivative used as a thickening agent.

Carboxymethyl cellulose: Used in similar applications but has different solubility and viscosity properties.

Hydroxypropyl cellulose: Similar in function but has different thermal and mechanical properties.

Uniqueness of Hydroxyethyl Cellulose: this compound is unique due to its non-ionic nature, which makes it compatible with a wide range of formulations. It also has excellent water retention and emulsifying properties, making it highly versatile in various applications .

Activité Biologique

Hydroxyethyl cellulose (HEC) is a non-ionic, water-soluble polymer derived from cellulose. It is widely used in various industries, particularly in pharmaceuticals and cosmetics, due to its unique rheological properties and biocompatibility. This article explores the biological activity of HEC, focusing on its antimicrobial effects, drug delivery applications, and potential in tissue engineering.

Antimicrobial Properties

Recent studies have demonstrated that HEC exhibits significant antimicrobial activity when formulated into topical applications. For instance, a study developed a this compound-based formulation containing probiotics and assessed its antimicrobial effects using in vivo and ex vivo models. The results indicated that the formulation effectively inhibited the growth of various pathogens, suggesting HEC's potential as a vehicle for delivering antimicrobial agents .

Table 1: Antimicrobial Efficacy of HEC-Based Formulations

Drug Delivery Applications

HEC has been extensively studied for its role in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents. For example, research has shown that HEC-based hydrogels can enhance the stability and release profiles of drugs like folic acid when used in nanohybrid systems with graphene oxide . The study highlighted that varying the concentration of HEC significantly influenced the drug loading capacity and release kinetics.

Case Study: Folic Acid Release from HEC-GO Nanohybrid

In a study assessing the stability and drug delivery capabilities of a graphene oxide-hydroxyethyl cellulose nanohybrid, researchers found that:

- Drug Loading Efficiency : Up to 75% for folic acid.

- Release Profile : Sustained release over 72 hours with an initial burst effect within the first 12 hours.

- Stability : Enhanced stability of folic acid in physiological conditions compared to free drug formulations .

Tissue Engineering and Biocompatibility

HEC's biocompatibility makes it an attractive candidate for applications in tissue engineering. Studies have shown that HEC can be used to create scaffolds that support cell growth and tissue regeneration. A notable investigation focused on developing highly porous HEC scaffolds for tissue engineering applications, demonstrating excellent mechanical properties and biodegradability .

Table 2: Mechanical Properties of HEC Scaffolds

| Property | Value |

|---|---|

| Tensile Strength | 95.9 ± 4.1 MPa |

| Elongation at Break | 148.8 ± 2.6% |

| Porosity | High |

Antioxidant Activity

In addition to its antimicrobial properties, HEC has shown potential antioxidant activity. A study evaluated the radical-scavenging activity of HEC-based films, revealing significant inhibition against DPPH radicals. This property could be beneficial in developing packaging materials that not only preserve food but also enhance its safety by reducing oxidative stress .

Propriétés

IUPAC Name |

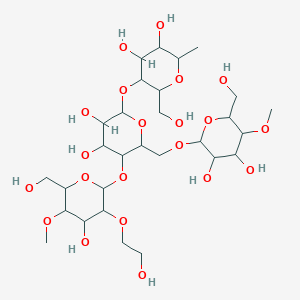

5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[4-hydroxy-3-(2-hydroxyethoxy)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O21/c1-10-15(34)16(35)24(13(8-33)45-10)49-28-20(39)18(37)25(50-29-26(43-5-4-30)21(40)23(42-3)12(7-32)47-29)14(48-28)9-44-27-19(38)17(36)22(41-2)11(6-31)46-27/h10-40H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSZBVAUYPTXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873934 | |

| Record name | 2-O-(2-Hydroxyethyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9004-62-0 | |

| Record name | Cellulose, 2-hydroxyethyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, 2-hydroxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.